Rehmaionoside A

Übersicht

Beschreibung

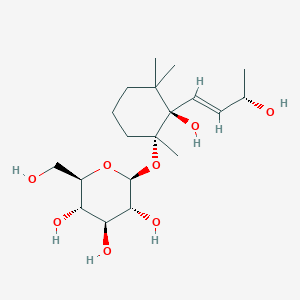

Rehmaionoside A is a compound isolated from Rehmanniae Radix, the dried root of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. It belongs to a group of ionone glucosides, identified for their potential in various biological activities (Yoshikawa et al., 1986).

Synthesis Analysis

The synthesis of related compounds typically involves reticular synthesis, a conceptual approach employing secondary building units to direct the assembly of ordered frameworks. This methodology has been successful in creating materials with predetermined structures and properties, which can be relevant to understanding the synthesis of complex organic molecules such as Rehmaionoside A (O. Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of Rehmaionoside A was determined through chemical and physicochemical evidence, including the application of the exciton chirality method for allylic benzoyl derivatives. This process helped establish the absolute configurations of Rehmaionosides A, B, and C, contributing to the understanding of their chemical nature and potential biological functions (Yoshikawa et al., 1986).

Chemical Reactions and Properties

While specific reactions involving Rehmaionoside A are not detailed in the provided studies, the methodology for studying chemical reactions of similar compounds often involves examining their interactions under various conditions to determine reactivity, stability, and transformation pathways. This information is crucial for understanding how Rehmaionoside A might interact in biological systems or during synthesis (Yoshikawa et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in the application and study of chemical compounds. The research on related materials, such as Re(bpm)(CO)3Ln+ complexes, provides insights into the physical and photophysical properties, including crystal structure and solubility, which are essential for understanding how Rehmaionoside A behaves in different environments (R. Shaver et al., 1995).

Chemical Properties Analysis

The chemical properties of Rehmaionoside A, including its reactivity, interaction with other molecules, and potential for forming new compounds, are critical for its application in medicine and research. Studies on similar compounds offer a foundation for understanding these interactions, paving the way for future investigations into Rehmaionoside A’s chemical behavior and utility (T. Beringhelli et al., 1986).

Wissenschaftliche Forschungsanwendungen

Leukopenia Treatment : Rehmaionoside A was found to increase white blood cell, red blood cell, platelet, reticulocyte, and bone marrow karyocyte counts, as well as body weight in a mouse model of leukopenia, suggesting its potential in treating this condition (Geng, 2001).

Therapeutic Differences in Prepared Rehmannia Root : A study identified Rehmaionoside as a compound contributing to the differing therapeutic effects of prepared Rehmannia root (PRR), which is used in traditional medicine (Liang et al., 2013).

Potential Anti-Diabetes Lead : Rehmaionoside-C from Alectra parasitica subsp. chitrakutensis, which may include Rehmaionoside A, was shown to activate glucose uptake by insulin mimics, suggesting its use as a non-toxic anti-diabetes lead for drug discovery (Ranjana et al., 2022).

Biological Activity : Rehmaionosides A, B, and C were identified as biologically active ionone glucosides and a monoterpene glucoside in Chinese Rehmanniae Radix (Yoshikawa et al., 1996).

Quality Control in Herbal Medicine : An established HPLC method for determining Rehmaionosides A and D in Rehmannia glutinosa Libosch roots provides a scientific reference for optimizing germplasm resources and quality control (Li Jion, 2014).

Effect on Immune Function : Rehmaionoside A was found to enhance humoral and cellular immune function, though its effect on nonspecific immunity was not evident (Wang Yu-sheng, 2002).

Inhibition of Smooth Muscles : Rehmaionoside B, closely related to Rehmaionoside A, inhibits both urethral and bladder smooth muscles, which may affect micturition (Nakase et al., 1991).

Antioxidant Activity : Root extracts of Rehmannia glutinosa, which contain Rehmaionosides, have strong antioxidant activity and could be useful in pharmaceutical products as new antioxidant agents (Liu et al., 2020).

Wirkmechanismus

Target of Action

Rehmaionoside A is an iridoid glycoside found in the roots of Rehmannia glutinosa Libosch , a plant belonging to the Scrophulariaceae family It’s known that iridoid glycosides, the class of compounds to which rehmaionoside a belongs, have various biological targets due to their diverse biological activities .

Mode of Action

Iridoid glycosides, including rehmaionoside a, are known to interact with various biological targets, leading to a range of effects . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall biological activity .

Biochemical Pathways

These compounds have been associated with effects such as hypoglycemic, anti-inflammatory, neuroprotective, immunological enhancement, and bone marrow hematopoiesis-promoting activities . Each of these effects is likely to involve distinct biochemical pathways.

Pharmacokinetics

It’s mentioned that the ingredients ofRehmanniae Radix, which include Rehmaionoside A, are widely distributed after administration .

Result of Action

The effects of iridoid glycosides, including rehmaionoside a, can include hypoglycemic, anti-inflammatory, neuroprotective, immunological enhancement, and bone marrow hematopoiesis-promoting activities . These effects indicate that Rehmaionoside A likely has a broad range of molecular and cellular impacts.

Action Environment

It’s known that the plantRehmannia glutinosa Libosch, which produces Rehmaionoside A, grows in several provinces in China, including Henan, Shandong, Shanxi, Hebei, Liaoning, Inner Mongolia, Jiangsu, Zhejiang, Hunan, Hubei, and Sichuan provinces . This wide distribution suggests that the plant, and by extension Rehmaionoside A, can adapt to a variety of environmental conditions.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-UNYLSTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rehmaionoside A | |

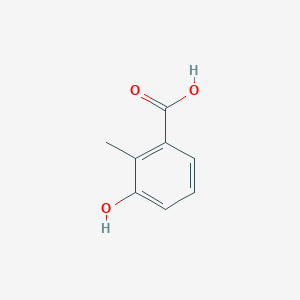

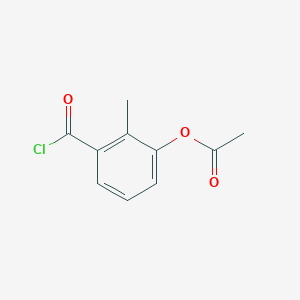

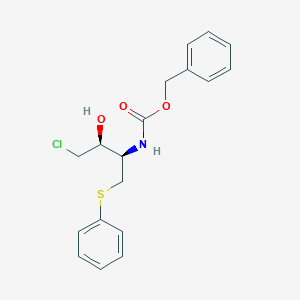

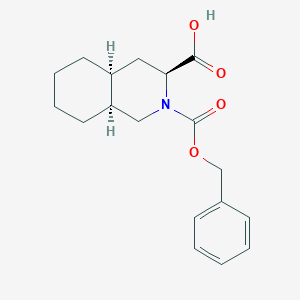

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

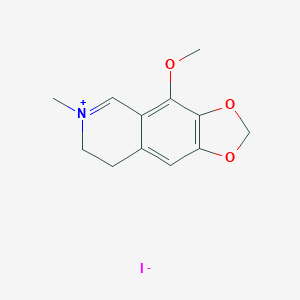

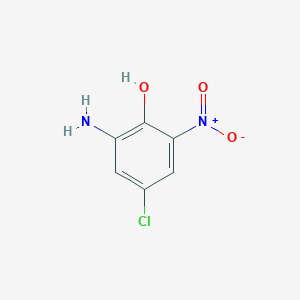

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Rehmaionoside A?

A1: Studies suggest that Rehmaionoside A possesses several biological activities, including:

- Nourishing Yin: In traditional Chinese medicine, "yin deficiency" refers to a state of imbalance in the body. Rehmaionoside A has been shown to alleviate symptoms associated with yin deficiency in animal models [, ].

- Immune Modulation: Research indicates Rehmaionoside A can enhance both humoral and cellular immune function. Specifically, it increased serum hemolysin levels and enhanced delayed-type hypersensitivity (DTH) in mice models [].

- Leukogenic and Antiemetic Effects: Rehmaionoside A demonstrated the ability to increase white blood cell, red blood cell, and platelet counts in mice with cyclophosphamide-induced leukopenia, suggesting potential leukogenic and antiemetic properties [].

Q2: How does Rehmaionoside A exert its effects on yin deficiency?

A2: While the exact mechanisms are still under investigation, studies indicate that Rehmaionoside A may impact the cAMP/cGMP signaling pathway. In mice models of yin deficiency, Rehmaionoside A significantly reduced plasma cAMP levels and the cAMP/cGMP ratio [, ]. This suggests a potential role in modulating cellular signaling pathways associated with yin deficiency.

Q3: What is known about the distribution of Rehmaionoside A within the Rehmannia glutinosa plant?

A3: Research has shown that the concentration of Rehmaionoside A varies within the Rehmannia glutinosa root. Notably, the non-radial striations of the root contain a higher content of Rehmaionoside A compared to the radial striations []. This highlights the importance of considering plant part and variety when studying the compound's activity.

Q4: Has Rehmaionoside A been identified in any traditional Chinese medicine formulations?

A4: Yes, HPLC-ESI-MS analysis detected Rehmaionoside A (or its isomer, Rehmaionoside B) in the total glycosides extracted from Jinkuishenqi pill, a traditional Chinese medicine formulation []. This suggests its potential contribution to the overall therapeutic effects of the formulation.

Q5: What other compounds are often found alongside Rehmaionoside A in Rehmannia glutinosa?

A5: Several other notable compounds are frequently isolated from Rehmannia glutinosa, often in conjunction with Rehmaionoside A. These include:

Q6: Are there analytical methods available to quantify Rehmaionoside A in plant material or formulations?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as PDA or ELSD, is commonly employed for the quantification of Rehmaionoside A in Rehmannia glutinosa samples and traditional Chinese medicines containing this herb [, , ]. These methods allow for the separation and identification of Rehmaionoside A from other compounds, enabling researchers to assess its content and quality.

Q7: Have any studies explored the impact of processing on Rehmaionoside A content in Rehmannia glutinosa?

A7: Research indicates that the processing of Rehmannia glutinosa can influence the levels of Rehmaionoside A. One study utilized HPLC to compare Rehmaionoside A and D content in fresh, unprocessed, and processed samples of Rehmannia glutinosa []. This highlights the importance of considering processing methods when assessing the quality and potential therapeutic effects of Rehmannia glutinosa and its constituents.

Q8: What is the structural characterization of Rehmaionoside A?

A8: While the provided research excerpts do not explicitly state the molecular formula and weight of Rehmaionoside A, they highlight the use of spectroscopic techniques for its structural elucidation. Techniques like HR-ESI-MS, UV, IR, and NMR (1H–1H COSY, HSQC, HMBC, and NOESY) are commonly employed to determine the structure and stereochemistry of natural products like Rehmaionoside A []. The absolute configuration of Rehmaionoside A, along with Rehmaionosides B and C, and Rehmapicroside, was elucidated using chemical and physicochemical evidence, including the exciton chirality method applied to their allylic benzoyl derivatives [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)